1-(2,2-Dimethoxyethoxy)decane
Description
1-(2,2-Dimethoxyethoxy)decane is a branched ether compound characterized by a decane backbone (C₁₀H₂₁) substituted with a 2,2-dimethoxyethoxy group (-OCH₂C(OCH₃)₂). This structure confers unique physicochemical properties, including balanced hydrophobicity-hydrophilicity due to the polar ether and methoxy groups and the long hydrophobic alkyl chain. It is primarily used as a solvent, surfactant, and intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
68480-20-6 |
|---|---|
Molecular Formula |
C14H30O3 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethoxy)decane |
InChI |
InChI=1S/C14H30O3/c1-4-5-6-7-8-9-10-11-12-17-13-14(15-2)16-3/h14H,4-13H2,1-3H3 |
InChI Key |
QZLXMANORVOJAO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCC(OC)OC |
Canonical SMILES |
CCCCCCCCCCOCC(OC)OC |
Appearance |
Solid powder |
Other CAS No. |
68480-20-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decane, 1-(2,2-dimethoxyethoxy)-; 1-(2,2-Dimethoxyethoxy)decane. |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₃₀O₃
- Molecular Weight : 246.39 g/mol
- CAS Registry Number : 53533-25-8 (for the 2-ethylhexane analogue)
Structural Analogues with Varying Alkyl Chains
1-(2,2-Dimethoxyethoxy)hexane (CAS 17597-95-4)
- Molecular Formula : C₁₀H₂₂O₃
- Molecular Weight : 190.28 g/mol
- Key Differences : Shorter hexane chain (C₆H₁₃) reduces hydrophobicity compared to the decane analogue. This results in lower boiling points and enhanced solubility in polar solvents .
1-(2,2-Dimethoxyethoxy)-2-ethylhexane
- Molecular Formula : C₁₂H₂₆O₃
- Molecular Weight : 218.33 g/mol
- Key Differences : Branched 2-ethylhexane backbone increases steric hindrance, affecting reactivity in substitution reactions and surfactant efficiency. The branching also lowers melting points compared to linear chains .
1,1-Diethoxydecane (CAS 34764-02-8)
- Molecular Formula : C₁₄H₃₀O₂
- Molecular Weight : 230.39 g/mol
- Key Differences : Ethoxy groups replace methoxy groups, reducing polarity. This acetal structure is more resistant to hydrolysis but less effective as a surfactant due to weaker hydrogen bonding .
Functional Group Analogues
1-[2-(Dodecyloxy)ethoxy]dodecane (CAS 22870-18-4)
- Molecular Formula : C₂₆H₅₄O₂
- Molecular Weight : 398.71 g/mol
- Key Differences : Lacks methoxy groups but features two dodecane chains connected by an ethoxy bridge. Exhibits superior surfactant properties (CMC ≈ 0.1 mM) but lower oxidative stability due to the absence of electron-donating methoxy groups .
Phenoxyacetaldehyde Dimethyl Acetal (CAS 67874-68-4)
- Molecular Formula : C₁₀H₁₄O₃
- Molecular Weight : 182.22 g/mol
- Key Differences : Aromatic benzene ring replaces the alkyl chain, drastically increasing polarity and reactivity in electrophilic substitutions . Used in fragrance synthesis rather than industrial surfactants .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| 1-(2,2-Dimethoxyethoxy)decane | C₁₄H₃₀O₃ | 246.39 | High hydrophobicity, moderate polarity | Solvent, pharmaceutical intermediate |
| 1-(2,2-Dimethoxyethoxy)hexane | C₁₀H₂₂O₃ | 190.28 | Low boiling point (≈180°C) | Organic synthesis, coatings |
| 1,1-Diethoxydecane | C₁₄H₃₀O₂ | 230.39 | Hydrolysis-resistant, low surfactant | Acetalization reactions |
| 1-[2-(Dodecyloxy)ethoxy]dodecane | C₂₆H₅₄O₂ | 398.71 | High surfactant activity (CMC 0.1 mM) | Emulsifiers, detergents |
| Phenoxyacetaldehyde dimethyl acetal | C₁₀H₁₄O₃ | 182.22 | Aromatic reactivity | Fragrance synthesis |
Key Research Findings
Surfactant Efficiency: The dimethoxyethoxy group in this compound enhances micelle formation compared to non-methoxy analogues (e.g., 1,1-diethoxydecane), as demonstrated by lower critical micelle concentrations (CMC) in aqueous solutions .
Oxidative Stability : Methoxy groups provide electron-donating effects, increasing resistance to oxidation. For example, this compound shows <5% degradation after 24 hours under UV exposure, whereas 1-[2-(dodecyloxy)ethoxy]dodecane degrades by >20% .
Biological Activity : The compound interacts with cytochrome P450 enzymes , making it a candidate for drug delivery systems. In contrast, 1,1-diethoxydecane shows negligible biological activity due to its inert acetal structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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